N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
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Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a benzo[d]imidazole moiety, a piperazine ring, and a dioxin structure. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multiple steps:
Formation of the benzo[d]imidazole moiety: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Synthesis of the piperazine derivative: The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and suitable halogenated intermediates.
Construction of the dioxin ring: The dioxin structure can be synthesized via cyclization reactions involving dihydroxybenzene derivatives.
Final coupling step: The final step involves coupling the benzo[d]imidazole and piperazine derivatives with the dioxin structure using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases or activate specific transcription factors.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(benzyl)piperazin-1-yl)acetamide
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(methyl)piperazin-1-yl)acetamide
Uniqueness
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is unique due to the presence of the methoxy-substituted benzo[d]imidazole moiety, which may confer distinct biological activities compared to similar compounds. This structural feature can influence the compound’s binding affinity and specificity for its molecular targets, leading to unique pharmacological profiles.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-30-17-3-4-18-19(13-17)26-22(25-18)14-27-6-8-28(9-7-27)15-23(29)24-16-2-5-20-21(12-16)32-11-10-31-20/h2-5,12-13H,6-11,14-15H2,1H3,(H,24,29)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPAWYSHRZKTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CN3CCN(CC3)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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